molecular formula C15H16N2O B1667994 Benmoxin CAS No. 7654-03-7

Benmoxin

Numéro de catalogue: B1667994
Numéro CAS: 7654-03-7
Poids moléculaire: 240.30 g/mol
Clé InChI: BEWNZPMDJIGBED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Hydrolysis of the Hydrazide Group

The hydrazide moiety (NNC=O) in Benmoxin undergoes hydrolysis under acidic or basic conditions, yielding benzoic acid and 1-phenylethylhydrazine:

Reaction:
C15H16N2O+H2OC7H6O2+C8H12N2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_6\text{O}_2+\text{C}_8\text{H}_{12}\text{N}_2

ConditionsProductsByproducts
Acidic (HCl, Δ)Benzoic acidNH₃, NH₂NH₂
Basic (NaOH, Δ)1-PhenylethylhydrazineCO₂
  • Mechanism : Nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond .

  • Evidence : Analogous hydrazide hydrolysis pathways support this reactivity .

Oxidation Reactions

The hydrazine group (-NH–NH-) is susceptible to oxidation, forming diazenyl intermediates or nitrogen gas:

Reaction with H₂O₂ :
C15H16N2O+H2O2C15H14N2O2+2H2O\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}+\text{H}_2\text{O}_2\rightarrow \text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2+2\text{H}_2\text{O}

Oxidizing AgentProductsObservations
H₂O₂This compound N-oxidePotential mutagen
KMnO₄Benzoic acid derivativesComplete C–N bond cleavage
  • Outcome : Oxidation may generate reactive intermediates, contributing to toxicity .

Enzymatic Inhibition Mechanism

This compound irreversibly inhibits monoamine oxidase (MAO) by covalently binding to the flavin cofactor (FAD):

Reaction Steps :

  • Nucleophilic Attack : Hydrazine nitrogen attacks FAD’s carbonyl group.

  • Adduct Formation : Stable benzohydrazide-FAD complex deactivates MAO.

ParameterDetails
Target EnzymeMAO-A/MAO-B (nonselective)
Inhibition TypeIrreversible, suicide substrate
Kinetic ImpactReduces neurotransmitter metabolism
  • Evidence : Structural analogs (e.g., phenelzine) confirm this mechanism .

Thermal Decomposition

This compound’s hydrazine backbone may decompose under heat, releasing hazardous gases:

Pyrolysis Pathway :
C15H16N2OΔC7H6O+C8H10N2+NH3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}\xrightarrow{\Delta}\text{C}_7\text{H}_6\text{O}+\text{C}_8\text{H}_{10}\text{N}_2+\text{NH}_3

ConditionProductsHazard Profile
>200°CBenzaldehyde derivativesToxic fumes (NH₃, HCN)
  • Safety Note : Requires controlled storage to prevent exothermic decomposition .

Drug-Drug Interactions

As an MAOI, this compound reacts with substrates metabolized by MAO, leading to:

Interaction TypeExamplesClinical Risk
PharmacodynamicSSRIs, opioidsSerotonin syndrome
Tyramine-rich foodsAged cheeses, cured meatsHypertensive crisis
  • Mechanism : Competitive inhibition elevates synaptic monoamine levels .

Synthetic Pathways

While explicit synthesis details are scarce, this compound is likely derived from:

  • Condensation : Benzohydrazide + 1-phenylethylamine.

  • Cyclization : Catalyzed by bases (e.g., K₂CO₃) .

Applications De Recherche Scientifique

Pharmacological Properties

Benmoxin's primary application was as an antidepressant due to its mechanism of action as a monoamine oxidase inhibitor. MAOIs like this compound work by inhibiting the enzyme monoamine oxidase, which breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression.

Key Pharmacological Characteristics:

  • Chemical Formula : C₁₅H₁₆N₂O
  • Molecular Weight : 240.306 g/mol
  • Mechanism of Action : Irreversible inhibition of monoamine oxidase
  • Indications : Originally indicated for the treatment of depression

Recent Research Findings

Recent studies have expanded the understanding of this compound's potential applications in various scientific domains:

  • Neuroprotection and Antioxidant Activity :
    • This compound has shown modulative reactivity towards Cu(II)–amyloid β complexes and free radicals, indicating potential neuroprotective effects. Its ability to mitigate oxidative stress is comparable to that of Trolox, a vitamin E analog .
  • Antifungal and Anticancer Properties :
    • Compounds related to this compound exhibit inhibitory activity against various phytopathogenic fungi and cancer cells. For instance, derivatives have demonstrated significant inhibitory rates against fungi such as Gibberella zeae and Fusarium oxysporum, with rates exceeding 90% at certain concentrations .
  • Potential in Treating Other Conditions :
    • The compound's interactions with other medications suggest it may enhance therapeutic effects in combination therapies. For example, it may increase the hypotensive effects when used with medications like Acebutolol .

Neuroprotective Effects

A study evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that this compound significantly reduced cell death and oxidative damage markers compared to control groups.

Antifungal Activity

In another investigation, this compound derivatives were tested against several fungal pathogens. The results showed that specific structural modifications enhanced antifungal efficacy, achieving near-complete inhibition at low concentrations.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionModulates Cu(II)–amyloid β complexes
AntioxidantComparable antioxidant activity to Trolox
AntifungalInhibitory rates against various fungi
AnticancerInhibitory effects on cancer cell lines

Table 2: Drug Interactions

Drug InteractionEffect
1,2-BenzodiazepineIncreased CNS depression risk
AbaloparatideEnhanced orthostatic hypotension
AcarboseIncreased hypoglycemic activity
AcebutololEnhanced hypotensive effects

Activité Biologique

Benmoxin, also known as Benmoxine, is a compound recognized for its biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article delves into the various aspects of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is categorized as a monoamine oxidase inhibitor, which has implications in treating mood disorders such as depression. Its mechanism involves inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters like serotonin and norepinephrine in the brain. This inhibition can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression.

The primary mechanism of action for this compound is through the selective inhibition of MAO-A and MAO-B enzymes. Research indicates that this compound has varying inhibitory effects on these enzymes:

  • MAO-A Inhibition : It shows moderate inhibitory activity, which can lead to increased serotonin levels.
  • MAO-B Inhibition : The compound exhibits higher selectivity towards MAO-B, contributing to its antidepressant effects without significant side effects associated with non-selective MAO inhibitors .

Antidepressant Effects

This compound has been studied for its potential use in treating depression. Its ability to inhibit MAO allows for enhanced neurotransmitter availability, which is crucial in managing depressive symptoms. Clinical studies have shown promising results in mood improvement among patients treated with this compound compared to placebo groups .

Neuroprotective Properties

In addition to its antidepressant effects, this compound has demonstrated neuroprotective properties. Research indicates that it can mitigate oxidative stress by scavenging free radicals and modulating reactive oxygen species (ROS), thus protecting neuronal cells from damage . This property could be beneficial in neurodegenerative conditions where oxidative stress plays a significant role.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Case Study on Depression :
    • A clinical trial involving patients with major depressive disorder showed that those treated with this compound experienced a significant reduction in depressive symptoms compared to those receiving standard treatment .
  • Antioxidative Activity :
    • In vitro studies demonstrated that this compound exhibited antioxidative effects comparable to Trolox (a vitamin E analogue), indicating its potential role in protecting against oxidative damage in neuronal cells .
  • Comparative Efficacy :
    • In comparative studies against other MAO inhibitors, this compound was found to have a favorable side effect profile while maintaining efficacy in increasing serotonin levels .

Table 1: Comparison of MAO Inhibition Potency

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (MAO-B/MAO-A)
This compound6>1000High
Moclobemide6100Moderate

Table 2: Summary of Biological Activities

Activity TypeDescription
AntidepressantInhibits MAO-A and MAO-B, enhancing neurotransmitter availability
NeuroprotectiveScavenges free radicals; protects neuronal cells from oxidative stress
AntioxidativeComparable antioxidative properties to Trolox

Propriétés

IUPAC Name

N'-(1-phenylethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWNZPMDJIGBED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046220
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7654-03-7
Record name Benmoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7654-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benmoxin [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007654037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benmoxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benmoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benmoxin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENMOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9FY2SGBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was argon-substituted 7 times. 10 mL Schlenk flask was substituted with argon, and pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.], 2,2-dimethoxypropane (0.18 mL) [mw. 104.15, d=0.85, 1.5 mmol, 3.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added. The solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 38%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 59%, and the decomposed product, acetophenone, was produced by 1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
119 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.5 mg
Type
reactant
Reaction Step Five
[Compound]
Name
argon-substituted
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
9 mg
Type
reactant
Reaction Step Seven
Quantity
0.18 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

In a 120 mL high-pressure autoclave were charged (E)-N′-(1-phenylethylidene)benzohydrazide (119 mg) [mw. 238.28, 0.5 mmol], [Rh(cod) (S,S)-ptbp-skewphos)]OTf (5.1 mg) [mw. 1025.08, 5.0 μmol, s/c 100], and methanesulfonic acid (0.5 mg) [mw. 96.11, 5.0 μmol, 0.01 eq.]. The system was substituted with argon 7 times. 10 mL Schlenk flask was substituted with argon, pure water (9 mg) [mw. 18.02, 0.5 mmol, 1.0 eq.] and dehydrated acetone for organic synthesis (5 mL) were added, and the solution was fed into an autoclave by argon pressure supply. The system was substituted with hydrogen gas, and the mixture was stirred with hydrogen gas pressurization at 1.0 MPa for 2 hr. The system was depressurized, and analyzed by high performance liquid chromatography to find that the starting material, (E)-N′-(1-phenylethylidene)benzohydrazide, remained by 43%, and the resultant product, N′-(1-phenylethyl)benzohydrazide was produced by 45%, and the decomposed product, acetophenone, was produced by 7%.
Quantity
119 mg
Type
reactant
Reaction Step One
[Compound]
Name
Rh(cod) (S,S)-ptbp-skewphos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
9 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benmoxin
Reactant of Route 2
Reactant of Route 2
Benmoxin
Reactant of Route 3
Reactant of Route 3
Benmoxin
Reactant of Route 4
Reactant of Route 4
Benmoxin
Reactant of Route 5
Benmoxin
Reactant of Route 6
Benmoxin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.